![molecular formula C22H21FN2O4S B4020558 N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020558.png)
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Description
Synthesis Analysis
The synthesis of related sulfonyl and fluorophenyl compounds involves complex reactions, such as the reaction of 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution, leading to compounds with strong intermolecular hydrogen bonding patterns and properties like electroactivity and hydrogen reduction capabilities (Macneill et al., 2009). Similarly, pregeneration of fluoro(phenylsulfonyl)methyl anion facilitates the stereoselective monofluoromethylation of ketimines, indicating the importance of sulfone groups in enabling selective chemical modifications (Liu, Zhang, & Hu, 2008).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by strong intermolecular hydrogen bonds and disordered crystal structures. For example, studies have shown that certain sulfone and fluorophenyl compounds exhibit disordered crystal structures with strong C—H⋯F interactions stabilizing the crystal packing (Murugavel et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl and sulfone groups can lead to a wide range of products, indicating the reactivity and versatility of these groups in organic synthesis. For instance, the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid yields sulfonic acids, demonstrating the reactive nature of these compounds in sulfonation reactions (Wit, Woldhuis, & Cerfontain, 2010).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including solubility in common solvents and the stability of sulfonic acid groups, as demonstrated by the synthesis of sulfonated aromatic diamines and their application in flexible and tough membranes with high proton conductivity (Chen et al., 2006).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-16(22(26)24-21-11-7-6-10-20(21)23)25(30(2,27)28)17-12-14-19(15-13-17)29-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSUNPAHWTZUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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